molecular formula C17H19N3O2 B5146801 1-(4-nitrobenzyl)-4-phenylpiperazine CAS No. 40224-22-4

1-(4-nitrobenzyl)-4-phenylpiperazine

Cat. No.: B5146801
CAS No.: 40224-22-4
M. Wt: 297.35 g/mol
InChI Key: PIBSNEKGYCHCSG-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 4-nitrobenzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrobenzyl)-4-phenylpiperazine typically involves the reaction of 4-nitrobenzyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Reduction: 1-(4-Aminobenzyl)-4-phenylpiperazine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interactions of piperazine derivatives with biological targets, contributing to the understanding of their mechanism of action.

Mechanism of Action

The mechanism by which 1-(4-nitrobenzyl)-4-phenylpiperazine exerts its effects is primarily through its interaction with specific molecular targets. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can also interact with neurotransmitter receptors, influencing their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

    1-(4-Nitrobenzyl)piperazine: Lacks the phenyl group, which may alter its pharmacological profile.

    4-Nitrobenzyl chloride: Used as a starting material for the synthesis of 1-(4-nitrobenzyl)-4-phenylpiperazine.

    4-Phenylpiperazine: Lacks the nitrobenzyl group, which may affect its reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the nitrobenzyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-20(22)17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBSNEKGYCHCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293429
Record name 1-(4-nitrobenzyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40224-22-4
Record name NSC89455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrobenzyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the manner given in Example 1A, p-nitrobenzyl chloride is reacted with phenylpiperazine dihydrochloride in the presence of triethylamine to give 1-phenyl-4-(p-nitrobenzyl)piperazine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
phenylpiperazine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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